(r)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
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Overview
Description
(R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring. Its unique properties make it a valuable substance in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol typically involves multiple steps, starting with the chlorination of 3-nitrophenol followed by amination and reduction processes. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. The process involves the use of reactors and separation techniques to isolate the desired product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: (R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as chlorinated and nitro-substituted phenols, amines, and alcohols.
Scientific Research Applications
Chemistry: In chemistry, (R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents in the treatment of diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various industrial processes.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in electron transfer reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
2-Amino-2-(4-chlorophenyl)ethan-1-ol
2-Amino-2-(3-nitrophenyl)ethan-1-ol
2-Amino-2-(4-nitrophenyl)ethan-1-ol
Uniqueness: (R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, which provides distinct chemical reactivity and biological activity compared to its similar counterparts.
Properties
Molecular Formula |
C8H9ClN2O3 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChI Key |
XKLGTSJJJYBCKD-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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